trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride
Overview
Description
Trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride: is a chemical compound with significant relevance in various scientific fields It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
Trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride, also known as trans-4-(Hydroxymethyl)piperidin-3-ol hydrochloride, is a promising intermediate in the synthesis of antibiotic drugs . Its primary targets are the key nodes of anabolic pathways in microbial cell factories .
Mode of Action
The compound interacts with its targets by enhancing carbon flux and minimizing carbon loss, thereby maximizing the production potential of microbial cell factories . It achieves this by releasing feedback inhibitors and expressing heterologous genes for the production of trans-4-hydroxyproline .
Biochemical Pathways
The compound affects the Tricarboxylic acid cycle by increasing the metabolic flow of α-ketoglutarate . The introduction of the non-oxidative glycolysis (NOG) pathway rearranges the central carbon metabolism, redirecting glucose towards acetyl-CoA . Furthermore, the supply of NADPH is enhanced to improve the acid production capacity of the strain .
Result of Action
The result of the compound’s action is the efficient production of trans-4-hydroxyproline in the microbial cell factory system . The strain HYP-10 produced 89.4 g/L of trans-4-hydroxyproline in a 5 L fermenter, with a total yield of 0.34 g/g .
Action Environment
The action of this compound is influenced by environmental factors such as the rate of sugar supplementation, which controls the dissolved oxygen concentrations during fermentation . Additionally, the continuous feeding of Fe 2+ supplements the reduced iron for hydroxylation . These modifications ensure an effective supply of proline hydroxylase cofactors (O 2 and Fe 2+ ), enabling efficient production of trans-4-hydroxyproline .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride typically involves the hydroxylation of piperidine derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions to introduce the hydroxyl group at the desired position on the piperidine ring.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of specific catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieve efficient production. Continuous flow reactors and other advanced technologies may also be utilized to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions include various piperidine derivatives with altered functional groups, which can be further utilized in organic synthesis and medicinal chemistry.
Scientific Research Applications
Chemistry: Trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that are valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological systems. It serves as a model compound to understand the behavior of similar structures in biological environments.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural properties make it a candidate for developing therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including the manufacture of polymers and coatings.
Comparison with Similar Compounds
Trans-4-hydroxy-L-proline: A hydroxylated derivative of proline with similar structural features.
Trans-4-hydroxycyclohexylamine: Another hydroxylated compound with a cyclohexane ring structure.
Cis-4-hydroxy-L-proline: A cis isomer of trans-4-hydroxy-L-proline with different spatial arrangement.
Uniqueness: Trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride is unique due to its specific hydroxylation pattern and the presence of the piperidine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(3R,4R)-4-(hydroxymethyl)piperidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h5-9H,1-4H2;1H/t5-,6+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOSFSLEEORCKE-IBTYICNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1CO)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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